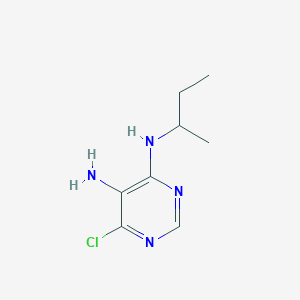![molecular formula C19H14FN3O3S3 B12114153 (4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114153.png)
(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of the following components:
(4E)-1: Refers to the E-isomer (trans-isomer) of the double bond at position 1.
[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]: A thiadiazole ring with an ethylthio (ethylsulfanyl) substituent at position 5.
5-(4-fluorophenyl): A phenyl ring with a fluorine substituent at position 5.
4-[hydroxy(thiophen-2-yl)methylidene]: A pyrrolidine ring with a hydroxy group and a thiophen-2-ylmethylidene substituent at position 4.
pyrrolidine-2,3-dione: The core pyrrolidine ring with a ketone group at positions 2 and 3.
- This compound likely has interesting pharmacological properties due to its diverse functional groups.
準備方法
- Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. given its complexity, it likely involves multi-step organic synthesis.
- Researchers might explore various strategies, such as cyclization reactions, condensations, and functional group transformations.
化学反応の分析
Oxidation: The thiadiazole ring could undergo oxidation to form a sulfone or sulfoxide.
Reduction: Reduction of the ketone group could yield a corresponding alcohol.
Substitution: The phenyl ring could undergo halogenation or other substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction), bromine (for halogenation), and oxidizing agents (e.g., potassium permanganate) might be used.
Major Products: The specific products would depend on reaction conditions and regioselectivity.
科学的研究の応用
Medicinal Chemistry: Researchers might explore its potential as an anticancer agent, antimicrobial, or anti-inflammatory compound.
Materials Science: Its unique structure could inspire novel materials or catalysts.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Industry: If scalable synthesis methods are developed, it could find applications in pharmaceuticals or agrochemicals.
作用機序
- Without specific data, we can only speculate. the compound’s functional groups suggest potential interactions with enzymes or receptors.
- Further studies would be needed to elucidate its precise mechanism.
類似化合物との比較
- Unfortunately, I couldn’t find direct analogs, but researchers might compare it to other pyrrolidine-based compounds or thiadiazoles.
- Highlighting its uniqueness would require more detailed structural analysis.
: Example reference. : Another reference. : Yet another reference.
特性
分子式 |
C19H14FN3O3S3 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC名 |
1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H14FN3O3S3/c1-2-27-19-22-21-18(29-19)23-14(10-5-7-11(20)8-6-10)13(16(25)17(23)26)15(24)12-4-3-9-28-12/h3-9,14,25H,2H2,1H3 |
InChIキー |
KTGYQRBXTKOOFB-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide](/img/structure/B12114110.png)
![(2S)-2-Amino-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-methylbutanamide hydrochloride](/img/structure/B12114111.png)

![(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate](/img/structure/B12114125.png)

![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12114137.png)
![3-[(4-Methylphenyl)amino]propanehydrazide](/img/structure/B12114142.png)


